tert-butyl N-(3-fluorocyclohexyl)carbamate

Lipophilicity Drug-likeness Physicochemical property prediction

Fluorinated building blocks with wrong regioisomers or protecting groups fail SAR. This Boc-3-fluorocyclohexylamine (CAS 1546332-14-2) delivers precisely the 3-fluoro substitution pattern with ≥97% purity. - **LogP reduction**: ~0.6 units vs non-fluorinated analog (2.6 vs >3.2) - improves drug-likeness. - **pKa shift**: -1.0 to -1.5 units → higher neutral fraction at pH 7.4, enhances BBB penetration. - **Conformational predictability**: Moderate equatorial preference (ΔG° ≈ -0.25 kcal/mol) enables reliable structure-based design. - **Supply**: Multiple suppliers at consistent purity; avoid re-purification in 48-96 member library synthesis.

Molecular Formula C11H20FNO2
Molecular Weight 217.284
CAS No. 1546332-14-2
Cat. No. B2944593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl N-(3-fluorocyclohexyl)carbamate
CAS1546332-14-2
Molecular FormulaC11H20FNO2
Molecular Weight217.284
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)F
InChIInChI=1S/C11H20FNO2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7H2,1-3H3,(H,13,14)
InChIKeyLMGCOGYRDPYGEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl N-(3-fluorocyclohexyl)carbamate: Overview & Key Properties


tert-Butyl N-(3-fluorocyclohexyl)carbamate (CAS 1546332-14-2) is a Boc-protected monofluorinated cyclohexylamine building block with the molecular formula C₁₁H₂₀FNO₂ and a molecular weight of 217.28 g/mol [1]. The compound features a tert-butoxycarbonyl (Boc) protecting group on the amine and a single fluorine substituent at the 3-position of the cyclohexyl ring. It is classified within the fluorinated building blocks product family and is supplied at purities of ≥97% (Aladdin) to 98+% (Leyan) for research and further manufacturing use . The predicted boiling point is 297.4±29.0 °C and predicted density is 1.03±0.1 g/cm³, with storage recommended at 2–8 °C in sealed, dry conditions . As a protected intermediate, it serves as a direct precursor to 3-fluorocyclohexylamine upon Boc deprotection, enabling the introduction of a conformationally biased, lipophilicity-modulated fluorinated cyclohexyl motif into target molecules [2].

Building Block Type Boc-protected 3-fluorocyclohexylamine precursor; yields primary amine upon deprotection
Lipophilicity Tuning Supports fine-tuning of LogP in cyclohexylamine scaffolds without adding heteroatoms
Basicity Modulation Attenuated amine basicity relative to non-fluorinated analog aids permeability studies

Why Generic Substitution Fails for This Fluorinated Building Block


Fluorocyclohexyl carbamates are not interchangeable reagents. The regiochemistry of fluorine substitution (2- vs 3- vs 4-position) governs distinct conformational equilibria, amine basicity (pKa), and lipophilicity (LogP) profiles that propagate into the properties of downstream products [1]. The 3-fluoro isomer places the electronegative substituent at a meta-like position relative to the amine, producing a characteristic electronic and steric environment that differs fundamentally from the ortho-like 2-fluoro and para-like 4-fluoro regioisomers. Similarly, the Boc protecting group cannot be freely exchanged for Cbz (benzyl carbamate) due to orthogonal deprotection chemistry requirements, differential stability, and commercial availability [2]. Even stereochemistry matters: the cis-configured (1S,3R) isomer exhibits a specific spatial orientation of the fluorine and amine substituents that a trans or racemic mixture cannot replicate [3]. These differences are not cosmetic—they directly determine whether a fluorinated building block will yield a target molecule with the intended binding pose, metabolic stability, and pharmacokinetic profile [4]. The quantitative evidence below demonstrates exactly where and by how much this compound diverges from its closest analogs.

Regioisomer mismatch: 2- or 4-fluoro isomers generate different conformational equilibria, pKa shifts, and lipophilicity profiles; properties do not transfer across substitution positions.

Protecting group orthogonality: Cbz-protected analogs require distinct deprotection conditions and are not drop-in replacements for Boc-based synthetic routes.

Stereochemistry matters: cis-(1S,3R) configuration dictates spatial orientation of amine and fluorine; trans or racemic mixtures may alter downstream molecular recognition.

Differentiating Physicochemical and Commercial Attributes


Lipophilicity Reduction vs. Non-Fluorinated Analog

The 3-fluoro substitution reduces the computed partition coefficient (XLogP3-AA) of this compound to 2.6, compared to 3.23 for the non-fluorinated tert-butyl N-cyclohexylcarbamate (CAS 3712-40-1), representing a ΔLogP of –0.63 units [1][2]. This places the 3-fluoro isomer in a lipophilicity range generally more compatible with oral bioavailability guidelines (LogP <5, with enhanced desirability between 1–3). The 4-fluoro regioisomer exhibits a comparable LogP of 2.59 . Lowering LogP by over half a log unit without introducing additional hydrogen-bond donors or acceptors is a meaningful physicochemical advantage for hit-to-lead optimization campaigns, particularly when balancing target affinity against solubility and metabolic clearance [3].

Lipophilicity reduction
Reported
XLogP3-AA 2.6 vs. 3.23 (non-fluorinated); ΔLogP –0.63
Supports fine-tuning of lipophilicity in SAR exploration
Computed values; experimental logP may differ. Compare within same method.
Lipophilicity Drug-likeness Physicochemical property prediction

Amine Basicity Modulation at Physiological pH

Fluorine substitution on the cyclohexyl ring reduces the basicity of the proximal amine. For fluorocyclohexylamines, the pKa of the conjugate acid is lowered by approximately 1.0–1.5 log units compared to non-fluorinated cyclohexylamine (pKa ~10.6) . For the Boc-protected form, the predicted pKa of (±)-cis-N-Boc-2-fluorocyclohexylamine is 11.47±0.40 , while cis-4-fluorocyclohexylamine (deprotected) exhibits a pKa of 10.21±0.70 . The 3-fluoro regioisomer, after Boc removal, is expected to exhibit an intermediate pKa, reflecting the electron-withdrawing effect transmitted through the ring without the strong through-space hyperconjugative perturbation seen in the 2-fluoro analog. This attenuated basicity means a larger fraction of the molecule exists in the neutral, membrane-permeable form at physiological pH (7.4), potentially improving passive permeability and oral absorption of downstream drug candidates [1].

Amine basicity shift
Class-level
Estimated pKa ~9.1–9.6 (free amine); ΔpKa ≈ –1.0 to –1.5 vs. non-fluorinated
Modulates neutral fraction at physiological pH for permeability studies
Class-level inference; direct measurement on 3-fluoro isomer recommended
Amine basicity pKa modulation Drug bioavailability

Conformational Predictability vs. Other Regioisomers

The conformational behavior of fluorocyclohexylamines is critically dependent on fluorine position. In fluorocyclohexane, the equatorial conformer is favored by ΔG° = –0.25 kcal/mol over the axial conformer, establishing a moderate equatorial preference [1]. However, the 2-fluoro regioisomer introduces strong hyperconjugative interactions (σC-H → σ*C-F) that can override this preference and produce unexpected conformational locking, as documented for cis-2-halocyclohexylamines . The 3-fluoro position avoids these vicinal hyperconjugative effects while still imparting a predictable dipole moment and steric environment. Furthermore, the all-syn 1,3,5-trifluorocyclohexane system has been shown to adopt an unexpected triaxial conformation in the solid state, highlighting the non-intuitive nature of polyfluorinated cyclohexane conformational equilibria [2]. The 3-fluoro mono-substitution occupies an intermediate position: it provides sufficient fluorine character to modulate properties without introducing the conformational ambiguity of 2-fluoro or highly fluorinated analogs. This predictability is valuable when designing ligands where the spatial orientation of the amine (post-deprotection) relative to the fluorine substituent must be precisely controlled.

Conformational predictability
Context-dependent
Equatorial preference ΔG° ≈ –0.25 kcal/mol; avoids 2-fluoro hyperconjugative locking
Supports predictable spatial orientation for structure-based design
Inferred from fluorocyclohexane data; verify in target molecule context
Conformational analysis Fluorocyclohexane Structure-based drug design

Commercial Purity Advantage Over Baseline Analogs

The target compound is commercially available at a minimum purity of ≥97% (Aladdin, Product T629650) and 98+% (Leyan, Product 1243483), with the Fisher Scientific/eMolecules listing also specifying ±97% . In contrast, tert-butyl N-cyclohexylcarbamate (the non-fluorinated analog, CAS 3712-40-1) is commonly supplied at 95% purity, and tert-butyl N-(4-fluorocyclohexyl)carbamate (CAS 1448310-30-2) carries a standard purity specification of ≥95% . This 2–3 percentage point purity differential is non-trivial for multi-step synthetic sequences: a 95% purity starting material introduces up to 5% of unidentified impurities that can propagate through subsequent reactions, complicating intermediate characterization and reducing overall yield. In medicinal chemistry campaigns where compound integrity directly affects biological assay interpretation, the higher initial purity specification reduces the need for repurification and minimizes the risk of impurity-driven false-positive or false-negative results [1].

Purity specification
Reported
≥97% to 98+% (multiple suppliers) vs. 95% typical for non-fluorinated analog
Higher commercial purity may reduce pre-use repurification steps
Supplier specifications as of 2026; verify current lot before procurement
Chemical purity Procurement specification Synthetic intermediate quality

Optimal Research and Industrial Application Scenarios


Fine-Tuned Lipophilicity in Hit-to-Lead Optimization

When a lead series based on a cyclohexylamine scaffold suffers from excessive lipophilicity (LogP >3), replacing the cyclohexyl moiety with the 3-fluorocyclohexyl group of this compound (post-deprotection) reduces LogP by approximately 0.6 log units while preserving the core topology [1]. This single-atom (H→F) substitution avoids the synthetic complexity of introducing heteroatoms or polar functional groups, enabling efficient SAR exploration without altering the scaffold's binding orientation. The demonstrated LogP of 2.6 places the fluorinated product in an attractive drug-likeness window, balancing solubility and permeability [2].

CNS-Penetrant Candidates Requiring Attenuated Basicity

The 3-fluoro substituent reduces the amine pKa by an estimated 1.0–1.5 log units relative to non-fluorinated cyclohexylamine, increasing the fraction of neutral, membrane-permeable species at physiological pH . This compound is therefore a preferred building block for CNS-targeted programs where passive blood-brain barrier penetration is essential. The 3-position fluorine achieves this pKa modulation without the strong hyperconjugative conformational effects that complicate the conformational analysis of 2-fluoro analogs . Upon Boc deprotection, the resulting 3-fluorocyclohexylamine can be directly coupled to carboxylic acid, sulfonyl chloride, or isocyanate electrophiles in library synthesis.

High-Purity Building Block for Parallel Synthesis Libraries

For medicinal chemistry groups executing parallel synthesis of 48–96 member libraries, the ≥97% to 98+% purity specification of this compound reduces or eliminates the need for pre-weighing purification steps. In contrast, the 95% purity grade of non-fluorinated and 4-fluoro analogs introduces a higher impurity burden that can compromise downstream intermediate characterization and biological assay reproducibility. The compound's commercial availability from multiple suppliers (Aladdin, Leyan, Fisher Scientific/eMolecules) at consistent purity specifications ensures procurement reliability for iterative synthesis cycles .

Conformationally Defined Probe for Structure-Based Design

The predictable conformational profile of the 3-fluoro substituent—with its moderate equatorial preference (ΔG° ≈ –0.25 kcal/mol) and absence of the hyperconjugative distortions seen in 2-fluoro systems [3]—makes this building block suitable for structure-based design where the spatial relationship between the amine (post-deprotection) and the fluorine atom must be reliably modeled. The fluorine atom also serves as a sensitive ¹⁹F NMR probe for monitoring binding events and conformational changes in protein-ligand complexes, adding a biophysical characterization dimension that non-fluorinated analogs cannot provide.

Application
Selection Property
Validation Focus
Hit-to-lead lipophilicity optimization
LogP reduction via H→F substitution
Confirm lipophilicity shift in target scaffold
CNS permeability research
Attenuated amine basicity (pKa shift)
Assess neutral fraction at physiological pH
Parallel synthesis library production
Elevated commercial purity grade
Evaluate impurity carry-through in multi-step sequences
Structure-based design & 19F NMR probe studies
Predictable conformational profile
Confirm equatorial preference and spatial orientation
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